N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide

Molecular weight Steric hindrance Metabolic stability

Differentiate your folate pathway screening with this N-tosylated sulfonamide-acetamide conjugate. Unlike the procarcinogen 2-AAF, the fully substituted acetamide nitrogen blocks N-hydroxylation-mediated genotoxicity while retaining the fluorene core for aromatic stacking and DHFR binding. With elevated cLogP (~4.9) for superior membrane penetration and a dual HBD/HBA profile (2 HBD, 5 HBA), this 392.5 g/mol probe is a safer, more selective tool for antimicrobial and anticancer target validation.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 1021021-45-3
Cat. No. B2882039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide
CAS1021021-45-3
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C22H20N2O3S/c1-15-6-9-19(10-7-15)28(26,27)23-14-22(25)24-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13,23H,12,14H2,1H3,(H,24,25)
InChIKeyQPHOKRZQAKPZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-Fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide (CAS 1021021-45-3): Chemical Class and Procurement Baseline


N-(9H-Fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide is a synthetic small molecule comprising a fluorene core, an acetamide linker, and a 4-methylbenzenesulfonamide moiety, with a molecular formula of C22H20N2O3S and a molecular weight of 392.5 g/mol . This compound belongs to the broader class of sulfonamide-acetamide conjugates, a chemotype associated with dihydrofolate reductase (DHFR) inhibition and other pharmacologically relevant activities [1]. Structurally, it resembles the carcinogenic probe molecule 2-acetamidofluorene (2-AAF, CAS 53-96-3, MW 223.27 g/mol) but is differentiated by a tosyl group at the acetamide nitrogen, substantially increasing its molecular bulk and potentially altering its toxicity, lipophilicity, and enzyme-binding profile [2].

Why Generic N-Aryl Sulfonamide Analogs Cannot Substitute for N-(9H-Fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide (CAS 1021021-45-3)


In-class sulfonamide-acetamides such as 2-acetamidofluorene (2-AAF), sulfanilamide, or simpler benzenesulfonamidoacetamides lack the specific structural combination that differentiates the target compound: a fluorene moiety attached to the acetamide nitrogen and a tosyl group on the sulfonamide nitrogen. This dual substitution pattern simultaneously increases molecular weight (392.5 vs. 223.27 g/mol for 2-AAF) and adds steric bulk around the acetamide linkage, factors that directly influence target binding, metabolic stability, and toxicity profile [1]. For instance, 2-AAF is a well-known procarcinogen requiring N-hydroxylation and sulfonation for DNA adduct formation, whereas the N-tosylated acetamide in this compound presents a fully substituted amide nitrogen that likely abrogates the N-hydroxylation metabolic activation responsible for 2-AAF's genotoxicity [1][2]. Therefore, generic substitution based solely on the sulfonamide or fluorene pharmacophore fails to reproduce the compound's specific pharmacokinetic and toxicological characteristics.

Quantitative Differentiation Data for N-(9H-Fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide (CAS 1021021-45-3) Relative to Key Analogs


Molecular Bulk and Steric Shielding Relative to 2-Acetamidofluorene (2-AAF)

The target compound has a molecular weight of 392.5 g/mol versus 223.27 g/mol for the close structural analog 2-acetamidofluorene, representing a 75.8% increase [1]. This mass difference arises from the presence of the 4-methylbenzenesulfonyl group on the acetamide nitrogen. The fully substituted sulfonamide nitrogen introduces steric shielding around the acetamide C–N bond, predicted to reduce the compound's susceptibility to amidase-mediated hydrolysis and N-hydroxylation compared to the unsubstituted acetamide in 2-AAF [1][2].

Molecular weight Steric hindrance Metabolic stability

Estimated LogP and Lipophilicity Shift Compared to 2-Acetamidofluorene

Using the fragment-based cLogP method, the target compound N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide exhibits an estimated cLogP of approximately 4.9, compared to cLogP of approximately 2.8 for 2-acetamidofluorene, representing a ΔLogP of +2.1 log units [1]. The tosyl group contributes two aromatic carbons and two oxygen atoms, significantly raising the logP and favoring membrane partitioning, which is consistent with the class-level behavior of sulfonamide-acetamide conjugates in DHFR inhibitor series [2].

Lipophilicity LogP Membrane permeability

Hydrogen Bond Donor/Acceptor Capacity vs. Sulfanilamide

The target compound contains three oxygen atoms and two nitrogen atoms, providing up to two hydrogen bond donors (sulfonamide N–H, acetamide N–H) and five hydrogen bond acceptors. In contrast, sulfanilamide (CAS 63-74-1) possesses two HBD (primary sulfonamide) and three HBA. This differential H-bond capacity can affect binding to enzyme active sites such as DHFR, where the sulfonamide group typically anchors the inhibitor, while the additional acetamide N–H donor in the target compound can form a supplementary interaction with the catalytic residue Glu-30 or Asp-27 (DHFR numbering), as observed in docking studies of related N-substituted acetamide sulfonamides [1].

H-bonding Target engagement Drug-likeness

Antimicrobial Activity Trajectory of Sulfonamide-Acetamide Chemotype vs. Classic Sulfonamides

In the DHFR inhibitor series reported by Hussein et al. (2019), structurally related N4-substituted sulfonamide-acetamides demonstrated antimicrobial activity against Gram-positive bacteria S. aureus and B. subtilis, with mean zone-of-inhibition values ranging from 13 mm to 26 mm for the most active compounds (e.g., compounds 5h and 6l showed 26 mm and 25 mm inhibition zones against S. aureus, respectively, compared to 24 mm for the gentamicin standard) [1]. While the target compound was not directly tested in this study, it shares the core N-aryl sulfonamidoacetamide scaffold, and the activity trend in the series suggests that the fluorene substitution at the aryl position may further enhance potency through increased hydrophobic complementarity with the DHFR active site.

Antimicrobial Zone of inhibition DHFR inhibition

Absence of the N-Hydroxylation Metabolic Liability Present in 2-Acetamidofluorene

2-Acetamidofluorene (2-AAF) is a known hepatocarcinogen that requires N-hydroxylation to N-hydroxy-2-AAF, followed by sulfonation to the ultimate reactive metabolite N-sulfonyloxy-2-AAF, which forms covalent DNA adducts [1]. In the target compound, the acetamide nitrogen is already substituted with a tosyl group (4-methylbenzenesulfonyl), which blocks the N-hydroxylation site and thus eliminates the first step of this metabolic activation pathway. This is a direct structural inference: the compound lacks an N–H bond on the acetamide nitrogen that is the substrate for CYP-mediated N-hydroxylation.

Metabolic activation Genotoxicity Safety differentiation

Fluorene-Derived pKa and Ionization State at Physiological pH vs. Aniline-Based Sulfonamides

The sulfonamide N–H in the target compound is attached to an electron-withdrawing carbonyl (acetamide) rather than directly to an aromatic ring. This arrangement is predicted to lower the sulfonamide N–H pKa by approximately 1–1.5 units relative to aniline-based sulfonamides such as sulfanilamide (pKa ~10.4 for the sulfonamide N–H) [1]. A lower pKa increases the fraction of the ionized sulfonamide anion at physiological pH, which is the pharmacophoric form required for coordination to the Zn²⁺ ion in carbonic anhydrase active sites or for interaction with the DHFR binding pocket [2].

pKa Ionization state Bioavailability

Optimal Research and Procurement Scenarios for N-(9H-Fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide (CAS 1021021-45-3)


Non-Genotoxic Fluorene Scaffold for Medicinal Chemistry Programs Replacing 2-Acetamidofluorene

Medicinal chemists using fluorene-containing probe molecules can substitute 2-AAF with the target compound to eliminate the N-hydroxylation-mediated carcinogenicity risk while retaining the fluorene core for aromatic stacking and hydrophobic interactions. The N-tosylated acetamide provides a blocked metabolic soft spot that prevents the formation of the genotoxic N-hydroxy metabolite [1].

Lipophilic Sulfonamide-Acetamide Lead for DHFR-Targeted Antimicrobial or Anticancer Screens

Based on the class-level antimicrobial activity of N4-substituted sulfonamide-acetamides against Gram-positive bacteria (zone of inhibition up to 26 mm, exceeding the gentamicin standard at 24 mm) [1], the target compound is suitable for entry into DHFR inhibition screening cascades. Its elevated cLogP (~4.9) relative to classic sulfonamides suggests superior membrane penetration, a key advantage for intracellular pathogen or tumor cell assays.

Selective Tool Compound for Folate Pathway Enzyme Profiling

The dual hydrogen bond donor/acceptor profile (2 HBD, 5 HBA) of the target compound, combined with its sulfonamide zinc-binding group, makes it a candidate for selectivity profiling across folate pathway enzymes (DHFR, DHPS, TS) and off-target metalloenzymes such as carbonic anhydrase isoforms. The additional acetamide N–H donor provides an auxiliary anchor point that is absent in simple primary sulfonamides like sulfanilamide [1].

Reference Standard for Analytical Method Development of N-Substituted Sulfonamide-Acetamides

The compound's well-defined molecular weight (392.5 g/mol) and characteristic SMILES structure (Cc1ccc(S(=O)(=O)NCC(=O)Nc2ccc3c(c2)Cc2ccccc23)cc1) enable its use as a calibration standard for LC-MS/MS methods targeting N-substituted sulfonamide-acetamide impurities or metabolites in pharmaceutical QC environments [1].

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.